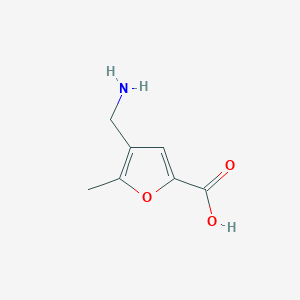
4-Aminomethyl-5-methyl-furan-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives often involves enzymatic polymerization or chemical oxidation processes. For example, 2,5-bis(hydroxymethyl)furan, a related compound, has been enzymatically polymerized with various diacid ethyl esters to produce novel biobased furan polyesters (Jiang et al., 2014). Similarly, the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) represents another synthesis route via enzyme-catalyzed reactions, highlighting the compound's relevance to biobased chemical production (Dijkman et al., 2014).
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the furan ring, a five-membered aromatic ring with oxygen. This structure imparts unique electronic and physical properties. The synthesis and structure analysis of related compounds, such as methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, offer insights into the behavior and characteristics of these molecules, demonstrating the importance of the furan core in designing functional materials (Kennedy et al., 1999).
Chemical Reactions and Properties
Furan derivatives participate in various chemical reactions, including Diels–Alder reactions, halolactonization, and oxidative cyclization, to form complex structures with diverse functional groups. The Diels–Alder reaction of 5-amino-2-furancarboxylic acid methyl ester demonstrates high regioselectivity, producing polysubstituted anilines and highlighting the furan ring's reactivity (Padwa et al., 1997).
Physical Properties Analysis
The physical properties of furan derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of functional groups like amino and carboxylic acid significantly affects these properties, as seen in the comprehensive physicochemical characterization of biobased polyesters derived from furan compounds (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding the potential applications of 4-Aminomethyl-5-methyl-furan-2-carboxylic acid. Studies on the enzymatic oxidation of furan derivatives to produce furan dicarboxylic acids underscore the significance of the furan moiety in developing sustainable chemical processes and materials (Dijkman et al., 2014).
Scientific Research Applications
Analytical and Spectral Studies
4-Aminomethyl-5-methyl-furan-2-carboxylic acid and its derivatives are studied in the context of analytical and spectral analyses. Patel (2020) explored the chelating properties and antimicrobial activity of furan ring-containing organic ligands, including a compound synthesized from a reaction involving a similar furan-2-carboxylic acid derivative (Patel, 2020).
Biocatalytic Synthesis
The biocatalytic synthesis of various furan carboxylic acids, including derivatives of 4-Aminomethyl-5-methyl-furan-2-carboxylic acid, has been studied for their potential in the polymer and fine chemical industries. Wen et al. (2020) demonstrated the enhanced synthesis of these acids using a substrate adaptation strategy (Wen, Zhang, Zong, & Li, 2020).
Antimycobacterial Agents
Compounds like 5-Phenyl-furan-2-carboxylic acids, structurally related to 4-Aminomethyl-5-methyl-furan-2-carboxylic acid, have been identified as potential antimycobacterial agents. Mori et al. (2022) analyzed a fluorinated ester derivative in this class for its properties (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).
Analytical Methods in Honey Analysis
Furan-2-carboxylic acids, including 4-Aminomethyl-5-methyl-furan-2-carboxylic acid derivatives, are analyzed in honey. Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining related compounds in honey samples (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Dissociative Electron Attachment Study
A study on the dissociation of furan by low energy electrons included molecules such as 2-furoic acid and 5-methyl-2-furoic acids, closely related to the target compound. Zawadzki, Luxford, and Kočišek (2020) investigated how carboxylation influences the stability of the furan ring (Zawadzki, Luxford, & Kočišek, 2020).
Intramolecular Cyclization
Remizov, Pevzner, and Petrov (2019) studied the intramolecular cyclization of a derivative of 5-aminomethyl-furan-2-carboxylic acid, yielding various compounds with potential pharmacological interest (Remizov, Pevzner, & Petrov, 2019).
Bioactivity Studies
Wu et al. (2018) explored new furan-2-carboxylic acids, structurally similar to 4-Aminomethyl-5-methyl-furan-2-carboxylic acid, isolated from the roots of Nicotiana tabacum for their anti-tobacco mosaic virus and cytotoxicity activities (Wu et al., 2018).
Synthesis of Heterocycles
Kandinska, Kozekov, and Palamareva (2006) researched the synthesis of new heterocycles, including derivatives of furan-2-carboxylic acid, highlighting their application in pharmacology (Kandinska, Kozekov, & Palamareva, 2006).
Biological Activity of Derivatives
Phutdhawong et al. (2019) synthesized derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and assessed their biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Carboxylate Recognition
Chakraborty, Tapadar, and Kumar (2002) developed a novel 18-membered cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid as a receptor for carboxylate binding (Chakraborty, Tapadar, & Kumar, 2002).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
Jia, Zong, Zheng, and Li (2019) reported on a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, an approach that could potentially be applied to the synthesis of 4-Aminomethyl-5-methyl-furan-2-carboxylic acid (Jia, Zong, Zheng, & Li, 2019).
properties
IUPAC Name |
4-(aminomethyl)-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBKTEBPFCBDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243088 | |
| Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-5-methyl-furan-2-carboxylic acid | |
CAS RN |
436088-95-8 | |
| Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)
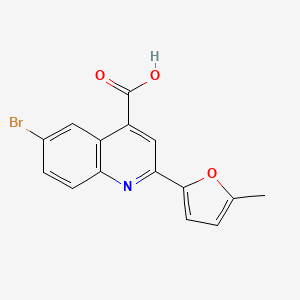
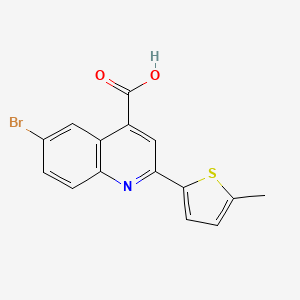
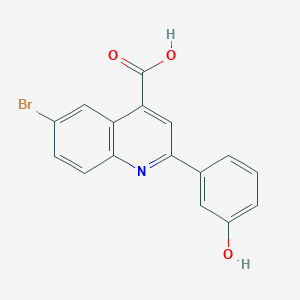
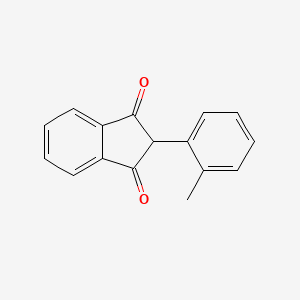
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
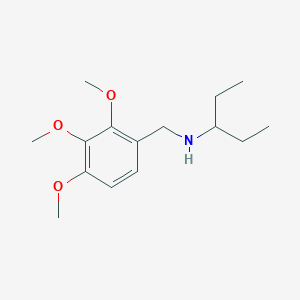
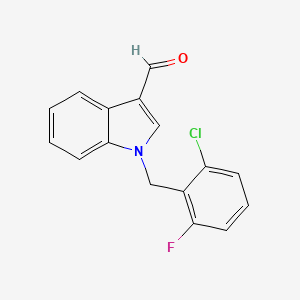
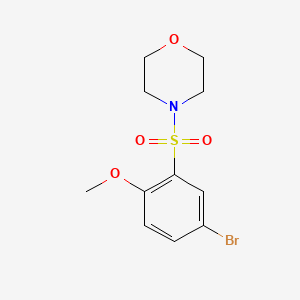
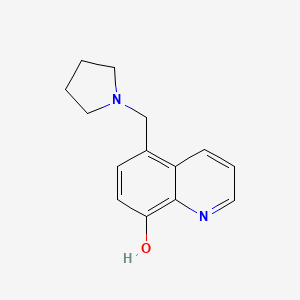
![7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269654.png)
![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)